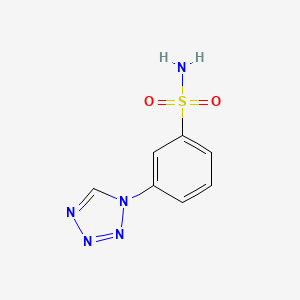

3-(1H-四唑-1-基)苯磺酰胺

描述

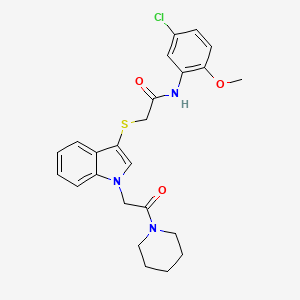

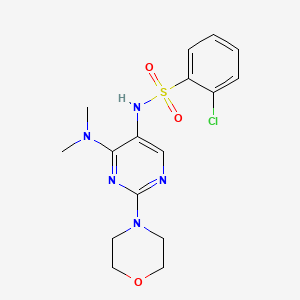

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been explored in the context of biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, with specific compounds demonstrating high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury pathways . Another study focused on the synthesis of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, which included derivatives such as 4-Bromo-N-(1H-tetrazol-5-yl)benzenesulfonamide and 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide, with the latter showing significant antibacterial activity . Additionally, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized, revealing cytotoxic activities and potential as carbonic anhydrase inhibitors .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of benzenesulfonamide derivatives have been extensively studied using experimental techniques and computational methods such as Density Functional Theory (DFT). The molecular structure of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides was analyzed, and a conformational analysis was performed to obtain stable structures. The electronic structures were also investigated to assist in spectral assignments and to provide structural and spectroscopic information . In another study, the molecular structure of a pyrazole and benzenesulfonamide derivative was described, with the rings being coplanar and forming a sequence of three fused S(6) rings due to intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives has been explored through various biological evaluations. The antibacterial activity of 4-Nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide was highlighted, with the compound being highly active against both Gram-positive and Gram-negative bacteria. The molecular docking results supported the experimental observations, suggesting that the electrostatic interaction between the NO2- moiety and the NH2+ group of Lysine in selected enzymes contributes to the compound's bioactivity . The bioactivity studies of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides also indicated strong inhibition of human carbonic anhydrase isoforms, which is relevant for anti-tumor activity studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structures and have been characterized by spectroscopic techniques such as 1H NMR and FT-IR. The synthesized compounds' spectroscopic data were compared with simulated spectra to validate the structures and understand the discrepancies . The crystal packing of a pyrazole and benzenesulfonamide derivative was described, with supramolecular chains stabilized by hydrogen bonds, indicating the importance of non-covalent interactions in the solid-state structure .

科学研究应用

合成和结构分析

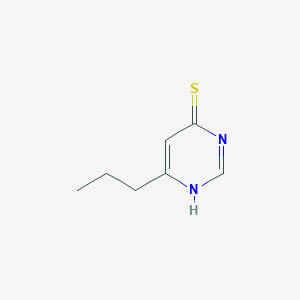

研究重点是各种“3-(1H-四唑-1-基)苯磺酰胺”衍生物的合成和晶体结构分析。例如,Al-Hourani 等人(2016 年)合成了 N-[(二甲氨基)亚甲基]-4-[1-(4-硝基苯基)-1H-四唑-5-基]-苯磺酰胺,并通过 X 射线晶体学确定了其结构。这项研究还探讨了其作为环氧合酶-2 抑制剂的潜力,尽管它没有发现显着的抑制效力 (Al-Hourani 等人,2016 年)。

光动力疗法应用

Pişkin 等人(2020 年)合成了用苯磺酰胺基取代的新型锌酞菁衍生物,显示出较高的单线态氧量子产率。由于其光物理和光化学性质,这些衍生物显示出在癌症治疗中进行光动力疗法的潜力 (Pişkin、Canpolat 和 Öztürk,2020 年)。

抗菌和抗真菌活性

Akram 等人(2019 年)对 4-取代-N-(1H-四唑-5-基)苯磺酰胺的合成和生物学评估的另一项研究报告了它们对各种菌株的抗菌活性,包括革兰氏阳性菌和革兰氏阴性菌。这项研究强调了这些化合物作为抗菌剂的潜力,还探讨了它们的酶抑制能力 (Akram 等人,2019 年)。

用于治疗应用的酶抑制

多项研究集中于“3-(1H-四唑-1-基)苯磺酰胺”衍生物的酶抑制特性,特别是在潜在治疗应用的背景下。例如,已对化合物抑制碳酸酐酶的能力进行了评估,碳酸酐酶是青光眼、癫痫和癌症等疾病治疗的靶点。Gul 等人(2016 年)合成了对碳酸酐酶 I 和 II 显示出显着抑制作用的衍生物,表明它们具有进一步药物开发的潜力 (Gul 等人,2016 年)。

安全和危害

作用机制

Mode of Action

The mode of action of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide .

属性

IUPAC Name |

3-(tetrazol-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2S/c8-15(13,14)7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H,(H2,8,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCJRXVQNYBUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328160 | |

| Record name | 3-(tetrazol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669893 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

326873-69-2 | |

| Record name | 3-(tetrazol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)

![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)

![Methyl (E)-4-[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-4-oxobut-2-enoate](/img/structure/B2507288.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)

![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)